molecular formula C29H36O10 B7812539 13-epi-10-Deacetyl Baccatin III

13-epi-10-Deacetyl Baccatin III

Número de catálogo: B7812539
Peso molecular: 544.6 g/mol
Clave InChI: YWLXLRUDGLRYDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-Desacetylbaccatin III is a natural product found in Taxus wallichiana, Taxus baccata, and other organisms with data available.

Actividad Biológica

13-epi-10-Deacetyl Baccatin III is a naturally occurring compound derived from the yew tree (Taxus spp.), specifically a derivative of 10-deacetylbaccatin III. It plays a crucial role as a precursor in the biosynthesis of taxanes, which are well-known for their anticancer properties. This article delves into the biological activity of this compound, highlighting its pharmacological significance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C29H36O10C_{29}H_{36}O_{10}, and it features unique stereochemistry at the C-13 position, where an epimeric configuration occurs. This structural variation may influence its biological activity and pharmacological properties compared to other baccatin compounds.

PropertyValue
Molecular FormulaC29H36O10
Molecular Weight542.57 g/mol
CAS Number172018-16-5
Melting PointNot available
DensityNot available

This compound exhibits significant biological activity primarily through its role in the synthesis of taxanes, particularly paclitaxel (Taxol). The mechanism involves stabilization of microtubules, preventing their depolymerization during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells, making it a valuable compound in cancer therapy.

Anticancer Properties

Research indicates that this compound has notable effects on various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including HL-60 (leukemia), A431 (epidermal carcinoma), and MCF-7 (breast cancer) with varying degrees of effectiveness .

Table: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineConcentration (µM)Inhibition (%)
HL-603058
MCF-73.6546
A4313.6553

Pharmacological Studies

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

  • Cell Cycle Arrest : The compound significantly increases the duration of cell division time, effectively inhibiting tumor growth.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance overall efficacy while reducing side effects .

Case Studies

In a notable study involving the biotransformation of taxanes from yew needles, researchers demonstrated that engineered bacteria could effectively convert precursors into baccatin III under optimal conditions. This biotechnological approach not only highlights the potential for sustainable production but also underscores the importance of compounds like this compound in drug development .

Aplicaciones Científicas De Investigación

Chemistry

13-epi-10-Deacetyl Baccatin III is utilized as a precursor in synthesizing complex organic molecules. It acts as a model compound to study reaction mechanisms due to its unique structural features. The compound undergoes various chemical reactions, making it essential for developing new synthetic pathways and methodologies in organic chemistry.

Biology

In biological research, this compound plays a pivotal role in studying the metabolic pathways involved in the biosynthesis of paclitaxel. It serves as an intermediate that helps researchers understand the enzymatic processes and regulatory mechanisms that govern the production of taxanes . The compound's structural characteristics allow for significant insights into the functionalization of diterpene scaffolds, which are crucial for developing new taxane derivatives .

Medicine

The most notable application of this compound is in medicine, specifically in oncology. It is integral to producing paclitaxel and its derivatives, which are effective against various cancers, including breast, lung, and ovarian cancers. The compound's conversion into paclitaxel involves specific enzymatic reactions, particularly catalyzed by 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), highlighting its importance in therapeutic development .

Industry

In the pharmaceutical industry, this compound is critical for large-scale production processes of paclitaxel. Its extraction from renewable sources like Taxus needles and subsequent biotransformation processes are optimized to enhance yield and efficiency. This industrial application underscores its significance in meeting the demand for effective cancer therapies globally .

Case Study 1: Enzymatic Efficiency Improvement

Research has focused on enhancing the catalytic efficiency of TcDBAT towards 10-deacetylbaccatin III. Studies indicated that modifications to the enzyme could significantly increase its activity against unnatural substrates, thereby improving yields of desired products like paclitaxel .

Case Study 2: Industrial Production Optimization

An investigation into large-scale extraction methods revealed that optimizing conditions such as pH and temperature during biotransformation could lead to substantial increases in yield for industrial applications. This study emphasizes the importance of refining production techniques to meet therapeutic demands effectively.

Propiedades

IUPAC Name

(4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXLRUDGLRYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32981-86-5
Record name 10-Desacetylbaccatin III
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

Alternatively, C-7 CBZ baccatin III can be synthesized directly from 1 0-deacetylbaccatin III as follows: ##STR9## Here, 10-DAB III is dissolved in THF to form a first solution which is cooled to a reduced temperature of less than -20° C., and preferably to -40° C., under a nitrogen atmosphere. At least two equivalents of n-butyl lithium (1.6 M in hexane) are then added dropwise to the first solution to form a second solution which is then stirred for approximately five minutes at the reduced temperature. Preferably, acetyl chloride (one equivalent) is added to the second solution to form a third solution which is stirred at the reduced temperature for approximately thirty minutes. Alternatively, acetic anhydride (one equivalent) may possibly be used in place of the acetyl chloride to acylate the 10-DAB III. In either case, benzyl chloroformate (one equivalent) is next added, and this fourth solution is stirred for an additional thirty minutes at the reduced temperature and then warmed to 0° C. over thirty minutes. The fourth solution is then quenched with cold saturated ammonium chloride at the reduced temperature to remove any excess n-butyl lithium, acetyl chloride and CBZ-Cl; this mixture is then warmed to room temperature. The solvent is removed under vacuum to yield an initial residue which is taken up in ethyl acetate and washed with water to remove unwanted salts. The organic layer is then washed with brine, dried and concentrated under vacuum to yield a final residue. The final residue is chromatographed (silica gel hexanes:ethyl acetate) to yield C-7 CBZ baccatin III. It is important to note that this method represents a direct synthesis of C-7 CBZ baccatin III from 10-DAB III, as the intermediate formed in this reaction is a C-7 lithium alkoxide of baccatin II, that is, the intermediate is not baccatin III itself.
[Compound]
Name
CBZ baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Alternatively, C-7 CBZ baccatin III can be synthesized directly from 10-deacetylbaccatin III as follows: ##STR9## Here, 10-DAB III is dissolved in THF to form a first solution which is cooled to a reduced temperature of less than -20° C., and preferably to -40° C., under a nitrogen atmosphere. At least two equivalents of n-butyl lithium (1.6 M in hexane) are then added dropwise to the first solution to form a second solution which is then stirred for approximately five minutes at the reduced temperature. Preferably, acetyl chloride (one equivalent) is added to the second solution to form a third solution which is stirred at the reduced temperature for approximately thirty minutes. Alternatively, acetic anhydride (one equivalent) may possibly be used in place of the acetyl chloride to acylate the 10-DAB III. In either case, benzyl chloroformate (one equivalent) is next added, and this fourth solution is stirred for an additional thirty minutes at the reduced temperature and then warmed to 0° C. over thirty minutes. The fourth solution is then quenched with cold saturated ammonium chloride at the reduced temperature to remove any excess n-butyl lithium, acetyl chloride and CBZ-Cl; this mixture is then warmed to room temperature. The solvent is removed under vacuum to yield an initial residue which is taken up in ethyl acetate and washed with water to remove unwanted salts. The organic layer is then washed with brine, dried and concentrated under vacuum to yield a final residue. The final residue is chromatographed (silica gel hexanes:ethyl acetate) to yield C-7 CBZ baccatin III. It is important to note that this method represents a direct synthesis of C-7 CBZ baccatin III from 10-DAB III, as the intermediate formed in this reaction is a C-7 lithium alkoxide of baccatin III, that is, the intermediate is not baccatin III itself.
[Compound]
Name
CBZ baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-epi-10-Deacetyl Baccatin III
Reactant of Route 2
13-epi-10-Deacetyl Baccatin III
Reactant of Route 3
13-epi-10-Deacetyl Baccatin III
Reactant of Route 4
13-epi-10-Deacetyl Baccatin III
Reactant of Route 5
13-epi-10-Deacetyl Baccatin III
Reactant of Route 6
13-epi-10-Deacetyl Baccatin III

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.